molecular formula C6H2ClF3IN B1408443 3-Chloro-6-iodo-2-(trifluoromethyl)pyridine CAS No. 1227515-26-5

3-Chloro-6-iodo-2-(trifluoromethyl)pyridine

Cat. No.: B1408443
CAS No.: 1227515-26-5
M. Wt: 307.44 g/mol
InChI Key: CMACHVOWNWTIMB-UHFFFAOYSA-N
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Description

3-Chloro-6-iodo-2-(trifluoromethyl)pyridine is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .


Synthesis Analysis

The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block . Among TFMP derivatives, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, is in the highest demand .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyridine ring with a trifluoromethyl group at the 2-position, a chlorine atom at the 3-position, and an iodine atom at the 6-position .

Scientific Research Applications

Metalation and Functionalization

3-Chloro-6-iodo-2-(trifluoromethyl)pyridine has been studied for its potential in the metalation and subsequent functionalization of pyridines. Cottet et al. (2004) demonstrated the conversion of chloro- and bromo-(trifluoromethyl)pyridines into various carboxylic acids, showcasing its versatility in chemical synthesis. This research underlines the compound's utility in regioexhaustive functionalization, a process crucial for creating complex organic molecules with high precision (Cottet et al., 2004).

Spectroscopic and Structural Analysis

In another study, Evecen et al. (2017) characterized 2-Chloro-6-(trifluoromethyl)pyridine using various spectroscopic techniques and explored its antimicrobial activities and DNA interaction properties. The investigation highlighted the compound's structural and spectroscopic properties, providing essential insights into its biological interactions and potential applications in medicinal chemistry (Evecen et al., 2017).

Potential Antithyroid Drug

Chernov'yants et al. (2011) examined the behavior of 5-trifluoromethyl-pyridine-2-thione, a structural relative of this compound, towards molecular iodine. The study was aimed at understanding the compound's potential as an antithyroid drug, highlighting its significance in pharmaceutical applications (Chernov'yants et al., 2011).

Synthesis and Application in Herbicides

The synthesis of related compounds, such as 2-Chloro-3-iodopyridine, from 2-chloro-3-pyridinamine has been documented by Yi-hui (2009). This compound serves as a crucial intermediate for producing flazasulfuron, a herbicide, indicating the role of these pyridine derivatives in agricultural chemistry (Du Yi-hui, 2009).

Future Directions

The demand for TFMP derivatives has been increasing steadily in the last 30 years . It is expected that many novel applications of TFMP will be discovered in the future .

Biochemical Analysis

Biochemical Properties

3-Chloro-6-iodo-2-(trifluoromethyl)pyridine plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The trifluoromethyl group, in particular, enhances the compound’s lipophilicity and metabolic stability, making it an effective inhibitor of certain enzymes . For instance, it has been observed to interact with cytochrome P450 enzymes, leading to the inhibition of metabolic pathways that involve these enzymes . Additionally, the compound’s interaction with proteins such as kinases can modulate signaling pathways, thereby influencing cellular functions .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, leading to altered gene expression and cellular responses . Furthermore, the compound’s impact on cellular metabolism includes the inhibition of key metabolic enzymes, resulting in changes in metabolite levels and metabolic flux .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions . The compound’s ability to form hydrogen bonds and hydrophobic interactions with target molecules is crucial for its binding affinity and specificity . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under certain conditions, but it can degrade over time, leading to reduced efficacy . Long-term exposure to the compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition and modulation of signaling pathways . At higher doses, toxic or adverse effects can occur, including cellular toxicity and disruption of normal cellular functions . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant harm .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities . These metabolic pathways can influence the compound’s overall efficacy and safety profile .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions can affect the compound’s localization and accumulation in specific cellular compartments . For example, the compound may be actively transported into cells by specific transporters, leading to higher intracellular concentrations .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall efficacy in modulating cellular processes .

Properties

IUPAC Name

3-chloro-6-iodo-2-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2ClF3IN/c7-3-1-2-4(11)12-5(3)6(8,9)10/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMACHVOWNWTIMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1Cl)C(F)(F)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2ClF3IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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